A Technical Guide to 4-Bromo-1,7-dichloroisoquinoline: A Strategic Building Block in Modern Drug Discovery
A Technical Guide to 4-Bromo-1,7-dichloroisoquinoline: A Strategic Building Block in Modern Drug Discovery
CAS Number: 953421-74-4
Abstract
This guide provides an in-depth technical overview of 4-Bromo-1,7-dichloroisoquinoline, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We will explore its fundamental chemical and physical properties, discuss plausible synthetic strategies, and illuminate its primary application as a versatile intermediate in medicinal chemistry. The strategic placement of three distinct halogen atoms on the isoquinoline core offers a platform for selective, sequential chemical modifications, making it an invaluable scaffold for constructing complex molecular architectures and generating libraries of potential therapeutic agents, particularly kinase inhibitors and antimicrobial compounds. This document serves as a resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this potent chemical tool.
Core Compound Identity and Significance
4-Bromo-1,7-dichloroisoquinoline is a synthetic organic compound belonging to the isoquinoline family, a class of heterocyclic aromatic compounds where a benzene ring is fused to a pyridine ring. The isoquinoline motif is a common feature in many natural alkaloids and is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets.
The specific substitution pattern of this molecule—a bromine atom at the 4-position and chlorine atoms at the 1- and 7-positions—is not arbitrary. It is a deliberate design that transforms the simple isoquinoline core into a highly functionalized building block. Each halogen atom serves as a synthetic handle, with differing reactivity that can be exploited for selective cross-coupling reactions.[1] This allows chemists to introduce diverse functional groups at specific locations, a critical capability in the structure-activity relationship (SAR) studies that underpin modern drug development.
Chemical Structure
Caption: Proposed multi-step synthesis of the target compound.
Expert Rationale:
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Cyclization: The synthesis would likely begin with a commercially available, appropriately substituted phenylacetic acid derivative which is cyclized using a reagent like formamide under dehydrating conditions (e.g., polyphosphoric acid - PPA) to form the isoquinolinone core. The chlorine at the 7-position would need to be present on the starting phenylacetic acid.
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Chlorination: The resulting 7-chloroisoquinolin-1(2H)-one contains a hydroxyl group in its tautomeric form. This is readily converted to the 1-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a robust and widely used transformation in heterocyclic chemistry.
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Regioselective Bromination: The final step is the introduction of the bromine atom at the C4 position. The existing electron-withdrawing chloro and ring nitrogen atoms deactivate the heterocyclic ring system, but the C4 position remains one of the more electronically favorable sites for electrophilic aromatic substitution. Reagents like N-Bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst would be employed to achieve this selective bromination.
Applications in Medicinal Chemistry
The true value of 4-Bromo-1,7-dichloroisoquinoline lies in its role as a versatile intermediate for building libraries of bioactive molecules. [1]The differential reactivity of the C-Br and C-Cl bonds is the key to its utility. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for a hierarchical approach to functionalization.
Selective Cross-Coupling Reactions
This molecule is purpose-built for diversification through modern synthetic methods.
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Suzuki and Stille Couplings (at C4): The C4-Br bond can be selectively coupled with a wide range of boronic acids/esters or organostannanes under palladium catalysis to introduce new aryl, heteroaryl, or alkyl groups.
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Sonogashira Coupling (at C4): Terminal alkynes can be coupled at the C4 position, providing access to another important class of molecular structures.
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Buchwald-Hartwig Amination (at C1): The C1-Cl bond is activated by the adjacent ring nitrogen, making it susceptible to nucleophilic aromatic substitution. This position is ideal for introducing various amine functionalities via Buchwald-Hartwig amination, a critical reaction for installing groups that can form key hydrogen bonds with protein targets.
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Further Functionalization (at C7): While the C7-Cl bond is the least reactive of the three halogens, it can still be functionalized under more forcing reaction conditions, allowing for a third point of diversification if required.
This strategic, stepwise functionalization is a powerful tactic for exploring the chemical space around the isoquinoline scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Diversification strategy using the title compound as a core scaffold.
Target-Oriented Applications
Based on the known bioactivity of related compounds, this building block is primarily employed in the following research areas:
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Kinase Inhibitors: The isoquinoline scaffold can mimic the adenine region of ATP, making it a suitable starting point for designing inhibitors that target the ATP-binding pocket of protein kinases. The diverse groups added via cross-coupling can then be used to achieve selectivity and potency. [1]* Antimicrobial and Antiparasitic Agents: Many heterocyclic compounds exhibit antimicrobial properties. This scaffold can be used to generate novel compounds for screening against various pathogens. [1]
Safety, Handling, and Storage
As with any halogenated organic compound, 4-Bromo-1,7-dichloroisoquinoline must be handled with appropriate care. While a specific safety data sheet (SDS) was not retrieved, a protocol can be constructed from general knowledge of similar chemical classes. [2][3][4]
Experimental Protocol: Safe Handling
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [4]Ensure an eyewash station and safety shower are readily accessible. [3]2. Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles with side shields or a face shield. [5] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Check for and replace any damaged gloves immediately.
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Body Protection: Wear a standard laboratory coat. Ensure it is buttoned.
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Handling Practices:
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Avoid all direct contact with skin, eyes, and clothing. [4] * Do not breathe dust or vapors. [4] * Weigh out the solid material carefully to prevent creating airborne dust.
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Wash hands thoroughly after handling, before breaks, and at the end of the workday. [2]4. Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]Keep the container tightly sealed to prevent moisture ingress. [6][4]Recommended storage temperature is between 2-8°C. [1]5. First Aid Measures:
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If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [2] * On Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice. [2][3] * On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [2][3] * If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [2]6. Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
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Conclusion
4-Bromo-1,7-dichloroisoquinoline is more than just another chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined structure, featuring three distinct and synthetically addressable halogenated positions, provides a reliable and versatile platform for medicinal chemists. The ability to perform selective, sequential modifications allows for the systematic exploration of chemical space, facilitating the rapid development of compound libraries aimed at complex biological targets. As the demand for novel therapeutics continues to grow, the intelligent design and application of such building blocks will remain a cornerstone of successful research and development programs.
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